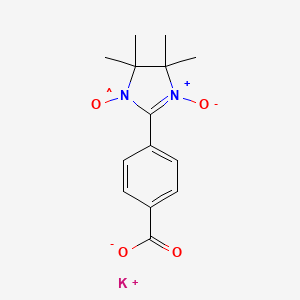

Carboxy-PTIO

Description

Properties

InChI |

InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEUQMVIGXFZQU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16KN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Carboxy-PTIO: A Technical Guide to its Mechanism of Action in Cellular Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) has become an indispensable tool in the study of nitric oxide (NO) signaling. Its utility stems from its function as a potent and specific intracellular and extracellular scavenger of NO. This technical guide provides a comprehensive overview of the core mechanism of action of Carboxy-PTIO in a cellular context. It details the chemical reactions, impact on signaling pathways, and provides quantitative data and experimental protocols to aid researchers in their experimental design and data interpretation.

Introduction

Nitric oxide (NO) is a highly reactive and transient gaseous signaling molecule that plays a pivotal role in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Understanding the precise contribution of NO to these processes requires reliable methods for its specific removal from biological systems. Carboxy-PTIO, a water-soluble and stable organic radical, has emerged as a key pharmacological agent for this purpose.[1][2] It stoichiometrically reacts with NO, effectively quenching its biological activity and allowing for the elucidation of NO-dependent signaling pathways.[1][3]

Mechanism of Nitric Oxide Scavenging

The primary mechanism of action of Carboxy-PTIO is its direct and rapid reaction with nitric oxide.[1][2] As a nitronyl nitroxide, which is a stable organic radical, Carboxy-PTIO reacts with NO in a 1:1 stoichiometric manner.[1][4] This reaction yields nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1]

The reaction can be summarized as follows:

Carboxy-PTIO + NO → Carboxy-PTI + NO₂[5]

This transformation can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy, as the EPR spectra of Carboxy-PTIO and Carboxy-PTI are distinct.[1][6] It is important to note that the reaction product, Carboxy-PTI, can have biological activity of its own, including the inhibition of dopamine uptake, which could be a confounding factor in some experimental systems.[1][7]

While highly specific for NO, Carboxy-PTIO can also interact with other reactive species. For instance, it has been shown to react with peroxynitrite, which can complicate the interpretation of data in systems where both NO and superoxide are produced.[1][8]

Quantitative Data

The efficacy and application of Carboxy-PTIO are defined by its chemical properties and kinetic parameters.

Table 1: Chemical and Physical Properties of Carboxy-PTIO

| Property | Value | Reference(s) |

| Chemical Name | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | [1] |

| Synonyms | c-PTIO, Carboxy-PTIO | [1] |

| Molecular Formula | C₁₄H₁₇N₂O₄ (as potassium salt) | [1] |

| Molecular Weight | 315.39 g/mol (as potassium salt) | [9] |

| CAS Number | 148819-94-7 (as potassium salt) | [1] |

| Appearance | Dark blue to black powder | [2] |

| Solubility | Water (up to 100 mg/ml), DMSO (up to 50 mg/ml) | [1][4] |

| Storage | -20°C, protect from light | [2] |

Table 2: Reaction Kinetics and Effective Concentrations

| Parameter | Value | Condition/System | Reference(s) |

| Reaction with NO | 1:1 stoichiometry | Aqueous solution | [1][3] |

| Rate constant for reaction of PTIO/C-PTIO with •NO₂ | (1.5 - 2) x 10⁷ M⁻¹s⁻¹ | [3][10] | |

| Rate constant for reaction of PTIO⁺/C-PTIO⁺ with •NO | ~30-fold higher than reaction with •NO or O₂⁻• | [3][10] | |

| In Vitro Effective Concentration | 100-200 µM | Cell culture | [1][11] |

| In Vivo Effective Concentration | 0.056-1.70 mg/kg/min (intravenous) | Rat model of endotoxin shock | [11] |

| Inhibition of peroxynitrite-induced nitration (EC₅₀) | 36 +/- 5 µM | Free tyrosine | [8] |

| Inhibition of NO donor-induced S-nitrosation (IC₅₀) | 0.11 +/- 0.03 mM | DEA/NO with GSH | [8] |

Impact on Cellular Signaling: The NO/cGMP Pathway

One of the most well-characterized signaling pathways modulated by NO is the NO/cyclic guanosine monophosphate (cGMP) pathway.[1] NO, produced by nitric oxide synthases (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC) by binding to its heme moiety.[1][12][13] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[14] cGMP then acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which leads to various cellular responses, including smooth muscle relaxation.[1]

Carboxy-PTIO serves as an invaluable tool for dissecting this pathway. By scavenging NO, it prevents the activation of sGC, thereby inhibiting cGMP production and subsequent downstream signaling events.[1] This allows researchers to confirm whether a specific biological effect is mediated by the NO/cGMP pathway.[1]

Figure 1: The NO/cGMP signaling pathway and the point of intervention by Carboxy-PTIO.

Experimental Protocols

The following protocols provide a general framework for utilizing Carboxy-PTIO in common experimental settings. Researchers should optimize concentrations and incubation times for their specific model systems.

In Vitro Cell Culture Protocol

This protocol outlines the use of Carboxy-PTIO to investigate the role of NO in a cell-based assay.

Methodology:

-

Preparation of Carboxy-PTIO Stock Solution:

-

Cell Seeding:

-

Seed cells of interest into appropriate culture plates at a density that allows for optimal growth and response.

-

Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.[1]

-

-

Pre-treatment with Carboxy-PTIO:

-

Stimulation:

-

After the pre-treatment period, add the nitric oxide donor (e.g., SNAP, DEA/NO) or the inflammatory stimulus (e.g., lipopolysaccharide, LPS) to induce NO production.[1]

-

-

Assay:

-

Following the appropriate incubation time, collect cell lysates or supernatants to measure the desired endpoint (e.g., cytokine production, apoptosis, cGMP levels).

-

Figure 2: Experimental workflow for in vitro cell culture studies using Carboxy-PTIO.

Ex Vivo Vascular Relaxation Assay

This protocol describes the use of Carboxy-PTIO to assess the role of NO in endothelium-dependent vasodilation of isolated aortic rings.[15]

Methodology:

-

Aortic Ring Preparation:

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with carbogen (95% O₂, 5% CO₂).[15]

-

-

Viability and Endothelium Integrity Check:

-

Inhibition with Carboxy-PTIO:

-

After a washout and re-equilibration period, incubate the aortic rings with the desired concentration of Carboxy-PTIO (e.g., 100 µM) for 20-30 minutes.[15]

-

-

Assessment of Vascular Relaxation:

-

Generate a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM) in the presence of Carboxy-PTIO.[15]

-

-

Data Analysis:

-

Express relaxation as a percentage of the pre-contraction.

-

Compare the concentration-response curves in the presence and absence of Carboxy-PTIO to determine the extent of inhibition.[15]

-

Considerations and Limitations

While Carboxy-PTIO is a powerful tool, researchers should be aware of several considerations:

-

Reaction with other species: As mentioned, Carboxy-PTIO can react with peroxynitrite, which may be a confounding factor in certain experimental contexts.[1][8]

-

Biological activity of byproducts: The reaction product, Carboxy-PTI, can exhibit biological activity, such as inhibiting dopamine uptake.[1][7]

-

Stability in biological samples: The stability of Carboxy-PTIO can be limited in biological samples, with degradation observed in Arabidopsis cell cultures and seedlings within minutes.[16]

-

Concentration dependence: The stoichiometry of the reaction with NO can vary depending on the steady-state concentrations of NO.[3][10]

Conclusion

Carboxy-PTIO remains an essential pharmacological tool for investigating the multifaceted roles of nitric oxide in cellular and systemic physiology. Its ability to specifically scavenge NO allows for the clear delineation of NO-dependent signaling pathways. By understanding its mechanism of action, quantitative parameters, and potential limitations, researchers can effectively employ Carboxy-PTIO to unravel the complexities of NO-mediated processes in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 3. researchgate.net [researchgate.net]

- 4. tribioscience.com [tribioscience.com]

- 5. Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction between imidazolineoxil N-oxide (carboxy-PTIO) and nitric oxide released from cultured endothelial cells: quantitative measurement of nitric oxide by ESR spectrometry [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Reactions of PTIO and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Nitric oxide activates guanylate cyclase and increases guanosine 3':5'-cyclic monophosphate levels in various tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings [frontiersin.org]

An In-depth Technical Guide to Investigating the Carboxy-PTIO Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a critical tool in nitric oxide (NO) research. As a potent and specific scavenger of NO, Carboxy-PTIO has been instrumental in elucidating the diverse roles of NO in a multitude of physiological and pathological processes.[1] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application in both in vitro and in vivo settings, and explores its utility in dissecting NO-mediated signaling pathways, particularly the NO/cGMP pathway.

Introduction to Carboxy-PTIO

Nitric oxide (NO) is a transient and highly reactive gaseous signaling molecule that plays a crucial role in a vast array of biological processes, including vasodilation, neurotransmission, and the immune response.[1] The study of its precise functions necessitates reliable methods for its specific removal from biological systems. Carboxy-PTIO has emerged as an invaluable pharmacological tool for this purpose.[1] It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, effectively scavenging it from the cellular environment.[1][2] This direct interaction allows researchers to investigate the foundational and exploratory aspects of NO signaling.

Mechanism of Action

Carboxy-PTIO is a potent nitric oxide (NO) scavenger that rapidly reacts with NO to produce nitrogen dioxide (NO2).[3][4][5] This reaction effectively removes free NO from the biological system, thereby inhibiting its downstream effects.[6] One of the most well-characterized signaling pathways involving nitric oxide is the NO/cyclic guanosine monophosphate (cGMP) pathway.[1] NO, produced by nitric oxide synthases (NOS), diffuses to adjacent cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1] This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to downstream cellular responses such as smooth muscle relaxation.[1] By scavenging NO, Carboxy-PTIO prevents the activation of sGC, thereby inhibiting the production of cGMP and subsequent downstream signaling events.[1]

It is important to note that the reaction of Carboxy-PTIO with NO produces a byproduct, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (carboxy-PTI), which can have its own biological activity, including the inhibition of dopamine uptake.[1][7][8] This is a critical consideration when interpreting data from experiments using Carboxy-PTIO, especially in neurological studies.[7][8]

Quantitative Data Summary

The following table summarizes the effective concentrations of Carboxy-PTIO for various applications as reported in the literature. These values can serve as a starting point for experimental design, but optimization for specific model systems is recommended.[1]

| Application | Model System | Effective Concentration | Reference |

| Inhibition of NO-induced cGMP accumulation | Endothelial cells | Potent inhibition observed | |

| Inhibition of peroxynitrite-induced 3-nitrotyrosine formation | Free tyrosine | EC50 = 36 +/- 5 µM | [9] |

| Inhibition of NO donor-induced S-nitrosation | Glutathione (GSH) | IC50 = 0.11 +/- 0.03 mM | [9] |

| Stimulation of peroxynitrite-mediated nitrosation | Glutathione (GSH) | EC50 = 0.12 +/- 0.03 mM | [9] |

| Suppression of NO expression induced by physalin A | A375-S2 human melanoma cells | 200 µM | [3] |

| Improvement of hypotension and renal dysfunction in endotoxemia | Rat model (intravenous) | 0.056-1.70 mg/kg/min | [3] |

| Inhibition of medullary hyperemia in endotoxemia | Animal model | - | [10] |

| Abrogation of MDSC-mediated T-cell proliferation inhibition | In vitro co-culture | 0.1 mM |

Experimental Protocols

In Vitro Cell Culture Protocol

This protocol describes the use of Carboxy-PTIO to investigate the role of NO in a cell-based assay.

Methodology:

-

Preparation of Carboxy-PTIO Stock Solution:

-

Dissolve Carboxy-PTIO potassium or sodium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[1]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

-

Store aliquots at -20°C. For immediate use, aqueous solutions can be stored at 4°C for up to one week.[6]

-

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of Carboxy-PTIO for a specified time (e.g., 1 hour) before adding the stimulus (e.g., an NO donor or a substance that induces endogenous NO production).[3]

-

Include appropriate controls: vehicle-treated cells, cells treated with the stimulus alone, and cells treated with Carboxy-PTIO alone.[1]

-

-

Incubation:

-

Incubate the plates for the desired experimental duration (e.g., 24 hours).[1]

-

-

Sample Collection and Analysis:

-

Supernatant: Collect the culture supernatant to measure stable NO metabolites (nitrite and nitrate) using the Griess assay or to quantify secreted proteins (e.g., cytokines) by ELISA.[1]

-

Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent analysis (e.g., Western blotting for protein expression, cGMP immunoassay).[1]

-

Ex Vivo Isolated Tissue Protocol (e.g., Aortic Rings)

This protocol outlines the use of Carboxy-PTIO to study endothelium-dependent vasodilation in isolated rat aortic rings.[6]

Methodology:

-

Tissue Preparation:

-

Isolate the thoracic aorta from a rat and place it in cold Krebs-Henseleit buffer.

-

Clean the aorta of adherent tissue and cut it into rings (2-3 mm in width).

-

Mount the aortic rings in an organ bath system containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.[6]

-

Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).[6]

-

Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to confirm endothelium-dependent relaxation (>80% relaxation indicates intact endothelium).[6]

-

Wash the rings to return to baseline tension.[6]

-

-

Inhibition with Carboxy-PTIO:

-

Incubate the aortic rings with the desired concentration of Carboxy-PTIO for a specified period.

-

Pre-contract the rings again with phenylephrine.

-

-

Assessment of Vascular Relaxation:

-

Generate a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM) in the presence of Carboxy-PTIO.[6]

-

-

Data Analysis:

In Vivo Animal Protocol

This protocol provides a general guideline for using Carboxy-PTIO in a rodent model of endotoxemia.[1]

Methodology:

-

Animal Acclimation and Preparation:

-

Induction of Endotoxemia and Treatment:

-

Induce endotoxemia by administering lipopolysaccharide (LPS).

-

Administer Carboxy-PTIO at the desired dose and route (e.g., intravenous infusion). The timing of administration will depend on the experimental design (prophylactic or therapeutic).[3]

-

-

Monitoring and Sample Collection:

-

Monitor physiological parameters such as mean arterial pressure, heart rate, and body temperature.[1]

-

At the end of the study, collect blood samples for analysis of plasma nitrite/nitrate levels and inflammatory cytokines.[1]

-

Harvest organs of interest for histological examination or biochemical analysis.[1]

-

-

Data Analysis:

-

Analyze the collected data to determine the effect of Carboxy-PTIO on the LPS-induced physiological changes and inflammatory responses.[1]

-

Visualizing Signaling Pathways and Workflows

Caption: The NO/cGMP signaling pathway and the point of intervention by Carboxy-PTIO.

Caption: Experimental workflow for in vitro studies using Carboxy-PTIO.

Caption: Diagram illustrating the paradoxical effect of Carboxy-PTIO on dopamine uptake.

Considerations and Limitations

While Carboxy-PTIO is a powerful tool, researchers should be aware of its limitations:

-

Formation of Active Byproducts: The reaction with NO produces Carboxy-PTI, which has its own biological activities, such as inhibiting dopamine uptake.[7][8] This can complicate the interpretation of results, particularly in neuroscience research.

-

Diverse Effects: Studies have shown that Carboxy-PTIO can have diverse effects beyond NO scavenging, including potentiating the effects of peroxynitrite donors and inhibiting peroxynitrite-induced nitration.[9] This questions its absolute specificity as solely an NO scavenger.

-

Stoichiometry: The stoichiometry of the reaction between Carboxy-PTIO and NO can be affected by various factors, which may influence the interpretation of quantitative results.

Conclusion

Carboxy-PTIO remains an indispensable tool for investigating the multifaceted roles of nitric oxide in biology and medicine. Its specificity as an NO scavenger, coupled with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications.[1] By understanding its mechanism of action, quantitative parameters, and potential limitations, researchers can effectively employ Carboxy-PTIO to unravel the complexities of NO-mediated signaling pathways and their implications in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxy-PTIO, a scavenger of nitric oxide, selectively inhibits the increase in medullary perfusion and improves renal function in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxy-PTIO as a Nitric Oxide Scavenger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a cornerstone tool in the field of nitric oxide (NO) research. As a potent and specific scavenger of NO, Carboxy-PTIO has been instrumental in elucidating the multifaceted roles of this gaseous signaling molecule in a vast array of physiological and pathological processes. This document details its mechanism of action, chemical and physical properties, quantitative parameters, and provides detailed experimental protocols for its application in both in vitro and in vivo settings.

Introduction to Nitric Oxide and the Role of Scavengers

Nitric oxide is a transient and highly reactive signaling molecule integral to numerous biological functions, including neurotransmission, vasodilation, and the immune response.[1] The study of its precise roles necessitates reliable methods for its specific removal from biological systems. Carboxy-PTIO has emerged as an invaluable pharmacological tool for this purpose. It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, thereby effectively scavenging it from the cellular environment.[1] This direct interaction allows researchers to investigate the consequences of NO depletion and infer its function in biological pathways.

Chemical and Physical Properties

Carboxy-PTIO is the potassium or sodium salt of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide. The salt form enhances its water solubility and stability compared to its free acid counterpart.[2]

Table 1: Chemical and Physical Properties of Carboxy-PTIO

| Property | Value | Reference(s) |

| Chemical Name | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt | [3] |

| Synonyms | cPTIO, Carboxy PTIO | [3] |

| CAS Number | 148819-94-7 (potassium salt), 145757-47-7 (free acid) | [2][3] |

| Molecular Formula | C₁₄H₁₆KN₂O₄ | [3][4] |

| Molecular Weight | 315.39 g/mol | [3][5] |

| Appearance | Dark blue to black powder | [4][6] |

| Solubility | Soluble in water (100 mg/ml), DMSO, and methanol. | [5][7][8] |

| Storage | Store at -20°C, protected from light. | [3][6][9] |

Mechanism of Nitric Oxide Scavenging

Carboxy-PTIO, a nitronyl nitroxide, is a stable organic radical that directly and rapidly reacts with nitric oxide.[1] The primary reaction involves a 1:1 stoichiometry, yielding nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1] This transformation can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy, as the EPR spectra of Carboxy-PTIO and Carboxy-PTI are significantly different.[1]

It is important to note that the reaction can be more complex, with the potential for a secondary reaction cycle where the generated NO₂ can react with another molecule of NO, leading to an overall NO:Carboxy-PTI stoichiometry that can vary between 1:1 and 2:1 depending on the flux of NO.[10][11][12]

Reaction of Carboxy-PTIO with Nitric Oxide.

Quantitative Data

The efficacy of Carboxy-PTIO as a research tool is defined by its kinetic parameters and the effective concentrations used in various experimental models.

Table 2: Quantitative Parameters of Carboxy-PTIO

| Parameter | Value | Condition/System | Reference(s) |

| Reaction Rate Constant with NO | ~1 x 10⁴ M⁻¹s⁻¹ | pH 7.4 | [9][13] |

| Reaction Rate Constant with NO₂ | (1.5 - 2.0) x 10⁷ M⁻¹s⁻¹ | Electrochemical generation | [10][11] |

| EC₅₀ for inhibition of peroxynitrite-induced 3-nitrotyrosine formation | 36 ± 5 µM | Free tyrosine | [14] |

| IC₅₀ for inhibition of S-nitrosation by DEA/NO | 0.11 ± 0.03 mM | Glutathione (GSH) | [14] |

| EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation | 0.12 ± 0.03 mM | Glutathione (GSH) | [14] |

| Effective Concentration (in vitro) | 10 - 300 µM | Rat aorta, anococcygeus muscle, gastric fundus strips | [15] |

| Effective Concentration (cell culture) | 160 µM | RAW264.7 macrophages | |

| Effective Concentration (cell culture) | 200 µM | A375-S2 human melanoma cells | |

| Effective Concentration (in vivo) | 0.1 mg/kg/min infusion | Anesthetized dogs (septic shock model) | |

| Effective Concentration (in vivo) | 2 mg/200 µl PBS, twice daily i.p. | Mice (melanoma model) |

Experimental Protocols

The following protocols provide a general framework for the use of Carboxy-PTIO in common experimental settings. Researchers should optimize concentrations and incubation times for their specific model systems.

In Vitro Cell Culture Protocol

This protocol describes the use of Carboxy-PTIO to investigate the role of NO in a cell-based assay, such as measuring cytokine production or apoptosis.

In Vitro Cell Culture Experimental Workflow.

Methodology:

-

Preparation of Carboxy-PTIO Stock Solution: Dissolve Carboxy-PTIO potassium or sodium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[1] Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store aliquots at -20°C.[1] Aqueous solutions are stable for up to one week at 4°C.[9][16]

-

Cell Seeding: Seed the cells of interest into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to stimuli. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.[1]

-

Pre-treatment with Carboxy-PTIO: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of Carboxy-PTIO (typically in the range of 10-200 µM).[17] Incubate the cells for a specified time (e.g., 30-60 minutes) to allow for equilibration of the scavenger.[1][17]

-

Stimulation: After the pre-incubation period, add the stimulus of interest (e.g., lipopolysaccharide, a cytokine, or a drug) to the culture medium.

-

Incubation: Incubate the cells for the desired duration of the experiment.

-

Endpoint Analysis: Collect the cell lysates or culture supernatants for the appropriate downstream analysis to measure the effect of NO scavenging on the biological process under investigation.

In Vivo Animal Protocol

This protocol provides a general guideline for using Carboxy-PTIO in a rodent model to assess its effects on physiological or pathological processes.

In Vivo Animal Experimental Workflow.

Methodology:

-

Animal Acclimation: Acclimate the animals (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment. Provide free access to food and water. All animal procedures should be approved by the institutional animal care and use committee.[1]

-

Preparation of Carboxy-PTIO Solution: Dissolve Carboxy-PTIO in a sterile, biocompatible vehicle such as saline or PBS to the desired concentration for injection.

-

Induction of Experimental Model: Induce the desired physiological or pathological state in the animals (e.g., endotoxemia via lipopolysaccharide injection).[2][18]

-

Administration of Carboxy-PTIO: Administer Carboxy-PTIO to the animals via the appropriate route (e.g., intravenous, intraperitoneal) at the desired dose. The timing of administration will depend on the experimental question (i.e., prophylactic or therapeutic).

-

Monitoring and Data Collection: Monitor the animals for relevant physiological parameters throughout the experiment (e.g., blood pressure, organ function).[18] At the end of the experiment, collect tissues or blood for further analysis.

-

Data Analysis: Analyze the collected data to determine the effect of NO scavenging on the outcomes of interest.

Application in Dissecting Signaling Pathways: The NO/cGMP Pathway

A primary application of Carboxy-PTIO is in elucidating the role of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. NO, produced by nitric oxide synthases (NOS), diffuses to adjacent cells and activates soluble guanylate cyclase (sGC). This leads to the conversion of guanosine triphosphate (GTP) to cGMP, which then acts as a second messenger to mediate various cellular responses. By scavenging NO, Carboxy-PTIO prevents the activation of sGC, thereby inhibiting cGMP production and subsequent downstream signaling events.[1] This allows researchers to confirm whether a particular biological effect is mediated through the NO/cGMP pathway.[1]

The NO/cGMP Signaling Pathway and Carboxy-PTIO Intervention.

Limitations and Considerations

While Carboxy-PTIO is a highly specific scavenger for NO, it is crucial to be aware of potential limitations:

-

Reaction with other reactive species: Under certain conditions, Carboxy-PTIO can react with other reactive species, such as peroxynitrite, which can complicate data interpretation in experimental systems where both NO and superoxide are produced.

-

Formation of active byproducts: The reaction of Carboxy-PTIO with NO produces Carboxy-PTI, which has been shown to have biological activity of its own, including the inhibition of dopamine uptake.[1][19] This could potentially confound the interpretation of results.

-

Stoichiometry: As mentioned earlier, the stoichiometry of the reaction between Carboxy-PTIO and NO can vary depending on the experimental conditions, which should be considered when quantifying NO production.[10][11]

Conclusion

Carboxy-PTIO remains an indispensable tool for researchers investigating the diverse roles of nitric oxide in biology and medicine. Its specificity as an NO scavenger, coupled with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications.[1] By understanding its mechanism of action, quantitative parameters, and potential limitations, researchers can effectively employ Carboxy-PTIO to unravel the complexities of NO-mediated signaling pathways and their implications in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Carboxy-PTIO | Nitric Oxide Scavenger [stressmarq.com]

- 5. 羧基-PTIO钾盐 - 10mg聚乙烯瓶封装 [sigmaaldrich.com]

- 6. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 7. Carboxy-PTIO, potassium salt | Hello Bio [hellobio.com]

- 8. tribioscience.com [tribioscience.com]

- 9. Carboxy-PTIO Sodium Salt ≥97% (TLC), Nitric oxide scavenger, solid | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of PTIO and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discrimination by the NO-trapping agent, carboxy-PTIO, between NO and the nitrergic transmitter but not between NO and EDRF - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Carboxy-PTIO, a scavenger of nitric oxide, selectively inhibits the increase in medullary perfusion and improves renal function in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxy-PTIO: A Technical Guide to Water Solubility and Stability for Researchers

An In-depth Whitepaper for Scientists and Drug Development Professionals

Introduction

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) is a potent and specific scavenger of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Its water-solubility and ability to readily react with NO make it an invaluable tool for researchers investigating NO-mediated pathways. This technical guide provides a comprehensive overview of the aqueous solubility and stability of Carboxy-PTIO, along with detailed experimental protocols and an examination of its role in the NO/cGMP signaling pathway.

Physicochemical Properties

Carboxy-PTIO is commonly available as a potassium or sodium salt, which enhances its water solubility and stability compared to its free acid form.[1] The solid form of Carboxy-PTIO potassium salt is a crystalline solid that is stable for at least four years when stored at -20°C.[2]

Water Solubility

Carboxy-PTIO exhibits excellent solubility in aqueous solutions, a key characteristic for its application in biological systems. The solubility can be influenced by the solvent, pH, and the salt form of the compound.

Quantitative Solubility Data

The following table summarizes the reported solubility of Carboxy-PTIO in various solvents.

| Solvent | Concentration (mg/mL) | Notes |

| Water | 100 | [3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~35 | [2] |

| Dimethyl Sulfoxide (DMSO) | 50 | [3] |

| Ethanol | 1.6 | [2] |

| Dimethylformamide (DMF) | 3.3 | [2] |

Experimental Protocol for Solubility Determination

A reliable method for determining the aqueous solubility of Carboxy-PTIO is the shake-flask method.

Objective: To determine the equilibrium solubility of Carboxy-PTIO in a specific aqueous buffer.

Materials:

-

Carboxy-PTIO (potassium or sodium salt)

-

Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.2)

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of standard solutions of Carboxy-PTIO of known concentrations in the chosen aqueous buffer.

-

Add an excess amount of Carboxy-PTIO to a known volume of the aqueous buffer in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Carboxy-PTIO in the diluted supernatant using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

The solubility is calculated from the measured concentration and the dilution factor.

Stability in Aqueous Solution

While the solid form of Carboxy-PTIO is stable, its stability in aqueous solutions is limited. It is generally recommended to prepare aqueous solutions of Carboxy-PTIO fresh for each experiment and not to store them for more than one day.[2]

Factors Affecting Stability

The stability of Carboxy-PTIO in aqueous solutions can be influenced by several factors, including:

-

pH: The stability can vary with the pH of the solution.

-

Temperature: Higher temperatures can accelerate degradation.

-

Light: Exposure to light may promote degradation.

-

Presence of other reactive species: Carboxy-PTIO can react with other molecules besides NO, such as peroxynitrite.

Degradation Pathway

The primary reaction of Carboxy-PTIO is with nitric oxide, which leads to its conversion to 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI) and nitrogen dioxide (NO₂).

References

Stoichiometry of Carboxy-PTIO and NO reaction

An In-depth Technical Guide on the Stoichiometry of the Carboxy-PTIO and Nitric Oxide Reaction

Introduction

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) is a stable, water-soluble organic radical compound widely utilized in biomedical research.[1] Its primary application is as a potent and specific scavenger of nitric oxide (NO), a transient and highly reactive signaling molecule involved in numerous physiological and pathological processes.[1][2] By stoichiometrically reacting with NO, Carboxy-PTIO allows researchers to investigate the roles of NO by observing the effects of its removal from a biological system.[1] This guide provides a comprehensive overview of the reaction stoichiometry, underlying mechanisms, and experimental considerations for the use of Carboxy-PTIO.

Reaction Stoichiometry and Mechanism

The reaction between Carboxy-PTIO and nitric oxide is more complex than a simple one-to-one interaction. The overall stoichiometry is dependent on the reaction conditions, particularly the steady-state concentration of NO.[3] The process involves a primary reaction followed by a secondary catalytic cycle, resulting in an overall NO-to-Carboxy-PTIO consumption ratio that varies between 1:1 and 2:1.[4][5]

The initial and rate-determining step is the direct reaction of Carboxy-PTIO with one molecule of NO. This reaction produces 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI) and nitrogen dioxide (NO₂).[1][5]

Reaction 1: Carboxy-PTIO + NO → Carboxy-PTI + NO₂

Subsequently, the generated NO₂ participates in a rapid catalytic cycle that consumes a second molecule of NO without any net consumption of Carboxy-PTIO.[4][5]

Reaction 2: NO₂ + Carboxy-PTIO → Carboxy-PTIO⁺ + NO₂⁻ (Nitrite)

Reaction 3: Carboxy-PTIO⁺ + NO → Carboxy-PTIO + NO₂⁻ (Nitrite)

This secondary cycle regenerates Carboxy-PTIO, and because these subsequent reactions are significantly faster than the initial reaction, the overall observed stoichiometry can approach 2:1 (NO:Carboxy-PTI) under certain conditions.[3][4][5] However, for quantitative analysis of NO, conditions are often optimized to favor a 1:1 stoichiometry, which is more achievable at low fluxes of NO.[3][6]

Quantitative Data Summary

The efficiency and dynamics of the Carboxy-PTIO and NO reaction are defined by the rate constants of the individual reaction steps. The table below summarizes these key quantitative parameters.

| Reaction | Rate Constant (k) | Reference(s) |

| Carboxy-PTIO + NO → Carboxy-PTI + NO₂ | 6-10 × 10³ M⁻¹s⁻¹ | [4][5] |

| NO₂ + Carboxy-PTIO → Carboxy-PTIO⁺ + NO₂⁻ | 1.5–2.0 × 10⁷ M⁻¹s⁻¹ | [3][4] |

| Carboxy-PTIO⁺ + NO → Carboxy-PTIO + NO₂⁻ | 2.3 × 10⁵ M⁻¹s⁻¹ | [4] |

Signaling and Reaction Pathways

The reaction between Carboxy-PTIO and NO can be visualized as a multi-step process. The following diagram illustrates the reaction pathway.

Caption: Reaction pathway of Carboxy-PTIO with nitric oxide.

Experimental Protocols

A common application for the Carboxy-PTIO and NO reaction is the quantitative determination of NO produced by biological samples. The following protocol is based on the conversion of NO to Carboxy-PTI, which is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Objective: To quantify nitric oxide production from a biological sample.

Materials:

-

Carboxy-PTIO potassium salt

-

Phosphate-buffered saline (PBS), sterile

-

Nitric oxide donor (e.g., DEA NONOate) for standard curve

-

Biological sample (e.g., tissue homogenate, cell culture supernatant)

-

0.22 µm syringe filters

-

LC-MS system

Methodology:

-

Preparation of Carboxy-PTIO Stock Solution:

-

Dissolve Carboxy-PTIO in sterile PBS to a concentration of 10 mM.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Store aliquots at -20°C, protected from light.

-

-

Standard Curve Generation:

-

Prepare a series of known concentrations of an NO donor in PBS.

-

Add a fixed, excess concentration of Carboxy-PTIO (e.g., 400 nM) to each standard.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

-

Analyze the samples by LC-MS to quantify the amount of Carboxy-PTI formed for each NO concentration.

-

Plot the Carboxy-PTI signal against the known NO concentrations to generate a standard curve.

-

-

Sample Preparation and Reaction:

-

Collect the biological sample (e.g., cell supernatant).

-

Add Carboxy-PTIO to the sample to the same final concentration used for the standard curve.

-

Incubate for the same duration and under the same conditions as the standards.

-

-

LC-MS Analysis:

-

Inject the reacted standards and samples into the LC-MS system.

-

Use a suitable chromatography method to separate Carboxy-PTI from other components.

-

Detect and quantify Carboxy-PTI using mass spectrometry, typically in selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Determine the concentration of Carboxy-PTI in the biological samples by comparing their signals to the standard curve.

-

Calculate the original concentration of NO in the sample based on the stoichiometry of the reaction.

-

Experimental Workflow Visualization

The logical flow of the experimental protocol for NO quantification can be represented with the following diagram.

Caption: Experimental workflow for NO quantification.

Important Considerations and Potential Limitations

-

Biological Activity of Byproducts: The reaction of Carboxy-PTIO with NO produces Carboxy-PTI, which is not inert and has been shown to possess its own biological activities, such as inhibiting dopamine uptake.[1][7] This can be a confounding factor in experiments, and appropriate controls are necessary.

-

Inactivation: In biological environments, Carboxy-PTIO can be reduced by endogenous substances like ascorbic acid, leading to its inactivation as an NO scavenger.[1]

-

Reaction with Other Radicals: While highly specific for NO, Carboxy-PTIO can potentially react with other radical species, which could interfere with accurate NO quantification.

-

Stoichiometry Variability: As discussed, the reaction stoichiometry is not always 1:1. For precise quantification of NO, it is crucial to establish the stoichiometry under the specific experimental conditions being used.[3]

Conclusion

Carboxy-PTIO is an invaluable tool for the study of nitric oxide signaling. A thorough understanding of its reaction mechanism and stoichiometry is critical for the accurate interpretation of experimental results. The reaction is a multi-step process with a variable stoichiometry that depends on the concentration of nitric oxide. By carefully designing experiments and employing robust analytical techniques like LC-MS, researchers can effectively use Carboxy-PTIO to quantify nitric oxide and elucidate its complex roles in biology and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Reactions of PTIO and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxy-PTIO: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Potent Nitric Oxide Scavenger in Biological Systems

Introduction

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, commonly known as Carboxy-PTIO, is a pivotal tool in the field of nitric oxide (NO) research.[1] As a stable and water-soluble organic radical, Carboxy-PTIO functions as a potent and specific scavenger of NO, a transient and highly reactive gaseous signaling molecule involved in a vast array of physiological and pathological processes.[1][2] These processes include vasodilation, neurotransmission, and the immune response.[1] The ability of Carboxy-PTIO to stoichiometrically react with and effectively remove NO from a biological environment makes it an invaluable asset for elucidating the intricate roles of NO signaling.[1][3] This technical guide provides a comprehensive overview of Carboxy-PTIO, including its mechanism of action, quantitative parameters, detailed experimental protocols, and its application in dissecting NO-mediated signaling pathways.

Core Mechanism of Nitric Oxide Scavenging

Carboxy-PTIO is a nitronyl nitroxide, a type of stable organic radical, that engages in a direct and rapid 1:1 stoichiometric reaction with nitric oxide.[1][3] This reaction results in the formation of nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1] This transformation can be effectively monitored using Electron Paramagnetic Resonance (EPR) spectroscopy, as the EPR spectra of Carboxy-PTIO and Carboxy-PTI are significantly different.[1][4]

It is important for researchers to consider that while Carboxy-PTIO exhibits high specificity for NO, it can also interact with other reactive species. For instance, it has been documented to react with peroxynitrite, which can be a confounding factor in experimental systems characterized by high levels of both NO and superoxide.[1][5]

Quantitative Data Summary

The efficacy of Carboxy-PTIO as a research tool is underscored by its kinetic parameters and the effective concentrations reported across various experimental models. The following tables summarize key quantitative data to facilitate experimental design and comparison.

Table 1: Chemical and Physical Properties of Carboxy-PTIO

| Property | Value | Reference(s) |

| Chemical Name | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | [1] |

| Synonyms | c-PTIO, Carboxy-PTIO | [1] |

| Molecular Formula | C₁₄H₁₆KN₂O₄ (Potassium Salt) | [6] |

| Molecular Weight | 315.40 g/mol (Potassium Salt) | [6] |

| CAS Number | 148819-94-7 (Potassium Salt) | [1] |

| Appearance | Powder | [1] |

| Solubility | Water (up to 100 mg/ml), DMSO (up to 50 mg/ml) | [1][6] |

| Storage Temperature | -20°C or 2-8°C | [1][7] |

| Purity | >98% | [1] |

Table 2: Kinetic and Efficacy Data of Carboxy-PTIO

| Parameter | Value | Condition/System | Reference(s) |

| Reaction Stoichiometry (Carboxy-PTIO:NO) | 1:1 | Aqueous solution | [1][3] |

| Rate Constant (reaction with NO) | ~10³ - 10⁴ M⁻¹s⁻¹ | [8] | |

| IC₅₀ for inhibition of S-nitrosation by DEA/NO | 0.11 ± 0.03 mM | Glutathione (GSH) | [5] |

| EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation | 0.12 ± 0.03 mM | Glutathione (GSH) | [5] |

| Effective Concentration (in vitro) | 10 - 300 µM | Rat aorta, anococcygeus muscle, gastric fundus strips | [1] |

| Effective Concentration (cell culture) | 160 µM | RAW264.7 macrophages | [1] |

| Effective Concentration (cell culture) | 200 µM | A375-S2 human melanoma cells | [1][9] |

| Effective Concentration (in vivo) | 0.1 mg/kg/min infusion | Anesthetized dogs (septic shock model) | [1] |

| Effective Concentration (in vivo) | 1.7 mg/kg/min infusion | Rats (endotoxic shock model) | [10] |

| Effective Concentration (in vivo) | 2 mg/200 µl PBS, twice daily i.p. | Mice (melanoma model) | [1] |

Signaling Pathways and Experimental Workflows

Carboxy-PTIO is instrumental in dissecting signaling pathways where NO is a key second messenger. A primary example is the NO/cGMP pathway.

The NO/cGMP Signaling Pathway

Nitric oxide, often produced by nitric oxide synthases (NOS), diffuses to adjacent cells and activates soluble guanylate cyclase (sGC) by binding to its heme moiety.[1] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to downstream cellular responses like smooth muscle relaxation.[1] By scavenging NO, Carboxy-PTIO prevents sGC activation, thereby inhibiting cGMP production and subsequent signaling events.[1] This allows researchers to confirm the NO-dependency of a particular biological effect.[1][11]

References

- 1. benchchem.com [benchchem.com]

- 2. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 3. benchchem.com [benchchem.com]

- 4. repositorio.usp.br [repositorio.usp.br]

- 5. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. 羧基-PTIO钾盐 - 10mg聚乙烯瓶封装 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of nitric oxide scavenger, carboxy-PTIO on endotoxin-induced alterations in systemic hemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide inhibits neuroendocrine CaV1 L-channel gating via cGMP-dependent protein kinase in cell-attached patches of bovine chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the NO/cGMP Pathway with Carboxy-PTIO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a powerful and specific scavenger of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, primarily through the activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This document details the mechanism of action of Carboxy-PTIO, presents its key quantitative parameters in clearly structured tables, and offers detailed experimental protocols for its application in investigating the NO/cGMP pathway. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the experimental logic and molecular interactions.

Introduction to the NO/cGMP Pathway and Carboxy-PTIO

Nitric oxide, a gaseous signaling molecule, plays a pivotal role in cellular communication, influencing processes ranging from vasodilation to neurotransmission and immune responses. One of its most well-characterized signaling cascades is the NO/cGMP pathway. In this pathway, NO, typically produced by nitric oxide synthases (NOS), diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1][2] This interaction activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1][2] cGMP, in turn, activates downstream effectors such as protein kinase G (PKG), leading to a variety of cellular responses.[3]

To elucidate the precise role of NO in these processes, specific tools are required to manipulate its concentration. Carboxy-PTIO has emerged as an invaluable tool for researchers due to its ability to act as a potent and specific NO scavenger. As a stable, water-soluble organic radical, Carboxy-PTIO stoichiometrically reacts with NO, effectively removing it from the biological environment and thereby preventing the activation of sGC and subsequent cGMP production.[4] This allows for the direct investigation of NO-dependent signaling events.[3]

Quantitative Data for Carboxy-PTIO

The efficacy and application of Carboxy-PTIO in experimental settings are defined by its chemical kinetics and the effective concentrations required to elicit a biological response. The following tables summarize key quantitative data for Carboxy-PTIO.

Table 1: Reaction Kinetics and Stoichiometry

| Parameter | Value | Conditions/System |

| Reaction Rate Constant with •NO | 6-10 × 10³ M⁻¹s⁻¹ | [1] |

| Reaction Rate Constant with •NO₂ | (1.5 - 2.0) x 10⁷ M⁻¹s⁻¹ | Electrochemical generation[3][5] |

| Stoichiometry of Reaction with NO | 1:1 to 2:1 (NO:Carboxy-PTI) | Dependent on the rate of NO generation[1] |

Table 2: In Vitro Efficacy of Carboxy-PTIO

| Parameter | Value | System |

| IC₅₀ for inhibition of S-nitrosation by DEA/NO | 0.11 ± 0.03 mM | Glutathione (GSH)[4][6] |

| EC₅₀ for inhibition of peroxynitrite-induced 3-nitrotyrosine formation | 36 ± 5 µM | Free tyrosine[4][6] |

| EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation | 0.12 ± 0.03 mM | Glutathione (GSH)[4][6] |

| Effective Concentration in Cell Culture | 160 µM | RAW264.7 macrophages[6] |

| Effective Concentration in Cell Culture | 200 µM | A375-S2 human melanoma cells[6] |

| Effective Concentration for Inhibition of Vasodilation | 10 - 300 µM | Rat aorta, anococcygeus muscle, gastric fundus strips[6] |

Table 3: In Vivo Efficacy of Carboxy-PTIO

| Animal Model | Condition | Effective Dose |

| Rat | Endotoxic Shock (LPS-induced) | 1.7 mg/kg/min (intravenous infusion)[6] |

| Dog | Septic Shock (LPS-induced) | 0.1 mg/kg/min (intravenous infusion)[6] |

| Mouse | Melanoma | 2 mg/200 µl PBS, twice daily (intraperitoneal)[6] |

| Mouse | Permanent Middle Cerebral Artery Occlusion | 0.6 mg/kg (intraperitoneal) |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for robust scientific investigation. The following diagrams were generated using Graphviz to illustrate these concepts.

Caption: The NO/cGMP signaling pathway and the point of intervention by Carboxy-PTIO.

Caption: Mechanism of nitric oxide scavenging by Carboxy-PTIO.

Caption: A generalized experimental workflow for investigating the NO/cGMP pathway using Carboxy-PTIO.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing Carboxy-PTIO to investigate the NO/cGMP pathway.

Preparation of Carboxy-PTIO Stock Solution

Materials:

-

Carboxy-PTIO potassium salt

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

0.22 µm syringe filter

-

Sterile microcentrifuge tubes

Procedure:

-

Dissolve Carboxy-PTIO potassium salt in sterile, nuclease-free water or PBS to create a stock solution (e.g., 10 mM).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one month.

In Vitro Cell Culture Protocol for Investigating NO Signaling

This protocol describes the use of Carboxy-PTIO in a cell-based assay to determine the role of NO in a specific cellular response, such as cytokine production or apoptosis.

Methodology:

-

Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 96-well or 24-well plates) at a density that allows for optimal growth and response to stimuli. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.

-

Pre-treatment with Carboxy-PTIO: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of Carboxy-PTIO (typically in the range of 100-200 µM).[6] Incubate the cells for 1 hour to allow for equilibration of the scavenger.

-

Stimulation: After the pre-treatment period, add the NO donor (e.g., SNAP, DEA/NO) or the inflammatory stimulus (e.g., lipopolysaccharide, LPS) to the culture medium.[6] Include appropriate controls: vehicle-treated cells, cells treated with the stimulus alone, and cells treated with Carboxy-PTIO alone.

-

Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24 hours).

-

Sample Collection and Analysis:

-

Supernatant: Collect the culture supernatant for the measurement of stable NO metabolites (nitrite and nitrate) using the Griess assay or for the quantification of secreted cytokines by ELISA.[6]

-

Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can be used for Western blot analysis of protein expression (e.g., iNOS, caspases) or for cGMP measurement by ELISA.

-

Ex Vivo Aortic Ring Vasorelaxation Assay

This protocol details the use of Carboxy-PTIO to investigate NO-mediated vasodilation in isolated aortic rings.

Methodology:

-

Aortic Ring Preparation: Euthanize a rat according to approved institutional animal care protocols. Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Mounting and Equilibration: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

-

Viability and Endothelium Integrity Check: After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to confirm endothelium-dependent relaxation. A relaxation of >80% indicates an intact endothelium. Wash the rings with fresh buffer to return to baseline tension.

-

Inhibition with Carboxy-PTIO: After a washout period and re-equilibration, incubate the aortic rings with the desired concentration of Carboxy-PTIO (e.g., 100 µM) for 20-30 minutes. A parallel set of rings without Carboxy-PTIO should serve as a control.

-

Assessment of Vascular Relaxation: Following incubation, pre-contract the rings again with phenylephrine to a stable plateau. Generate a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM) in the presence and absence of Carboxy-PTIO. Record the relaxation response at each concentration.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Compare the concentration-response curves of acetylcholine to determine the extent of inhibition by Carboxy-PTIO.

In Vivo Model of Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats

This protocol provides a framework for using Carboxy-PTIO in a rat model of endotoxemia to evaluate its therapeutic potential.

Methodology:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment, with free access to food and water. All procedures must be approved by the institutional animal care and use committee.

-

Induction of Endotoxemia: Anesthetize the rats and administer LPS (e.g., 10 mg/kg) intravenously to induce endotoxic shock.

-

Administration of Carboxy-PTIO: At a predetermined time point after LPS administration (e.g., 90 minutes), begin a continuous intravenous infusion of Carboxy-PTIO (e.g., 1.7 mg/kg/min) for a specified duration (e.g., 60 minutes).[1] A control group should receive a saline infusion.

-

Monitoring and Sample Collection: Continuously monitor physiological parameters such as blood pressure and heart rate. Collect blood samples at various time points to measure inflammatory markers, organ damage markers, and NO metabolites.

-

Data Analysis: Analyze the collected data to determine the effect of Carboxy-PTIO on the LPS-induced physiological changes and inflammatory responses.

Measurement of Nitric Oxide (Nitrite/Nitrate) using the Griess Assay

The Griess assay is a common indirect method for measuring NO production by quantifying its stable breakdown products, nitrite and nitrate.

Methodology:

-

Sample Preparation: If measuring total nitrite and nitrate, nitrate in the samples must first be converted to nitrite using nitrate reductase. Deproteinize samples such as plasma or cell lysates if necessary.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay Procedure:

-

Pipette 50 µL of standards and samples into a 96-well plate.

-

Add 50 µL of the Griess reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of sodium nitrite.

Measurement of cGMP using a Competitive ELISA Kit

This protocol outlines the general steps for quantifying cGMP levels in cell or tissue lysates using a commercially available competitive ELISA kit.

Methodology:

-

Sample Preparation:

-

Cell Lysates: Aspirate the culture medium and add 1 mL of 0.1 M HCl for every 35 cm² of surface area. Incubate at room temperature for 20 minutes. Scrape the cells and homogenize the suspension by pipetting.

-

Tissue Homogenates: Weigh the frozen tissue and add 5-10 µL of lysis buffer per mg of tissue. Homogenize the sample on ice and centrifuge to collect the supernatant.

-

-

Assay Procedure (follow manufacturer's instructions):

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the HRP-conjugated cGMP to each well to initiate the competition.

-

Incubate for the recommended time (e.g., 1-2 hours) at room temperature with shaking.

-

Wash the plate to remove unbound reagents.

-

Add the TMB substrate solution and incubate to develop the color.

-

Stop the reaction with the provided stop solution.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: The concentration of cGMP in the samples is inversely proportional to the absorbance. Calculate the cGMP concentration by comparing the sample absorbance to the standard curve.

Considerations and Limitations

While Carboxy-PTIO is a highly valuable tool, researchers should be aware of potential confounding factors. The reaction of Carboxy-PTIO with NO produces Carboxy-PTI, which has been shown to have biological activity of its own, such as inhibiting dopamine uptake.[6] Additionally, Carboxy-PTIO can interact with other reactive species like peroxynitrite, which may be relevant in experimental systems with high levels of oxidative stress.[4][6] Therefore, it is often advisable to use multiple approaches, such as NOS inhibitors, to confirm the specific role of NO in a given biological process.

Conclusion

Carboxy-PTIO remains an essential pharmacological tool for dissecting the intricate roles of nitric oxide in health and disease. Its specificity as an NO scavenger, combined with its favorable physicochemical properties, makes it suitable for a wide range of in vitro, ex vivo, and in vivo applications. By understanding its mechanism of action, quantitative parameters, and potential limitations as outlined in this guide, researchers can effectively design and interpret experiments to unravel the complexities of NO-mediated signaling pathways, particularly the NO/cGMP cascade. This knowledge is crucial for advancing our understanding of physiology and for the development of novel therapeutic strategies targeting this important signaling axis.

References

- 1. researchgate.net [researchgate.net]

- 2. raybiotech.com [raybiotech.com]

- 3. Reactions of PTIO and carboxy-PTIO with *NO, *NO2, and O2-* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Carboxy-PTIO: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, commonly known as Carboxy-PTIO, is a potent and specific scavenger of nitric oxide (NO).[1] This stable, water-soluble organic radical is an invaluable tool in elucidating the diverse roles of NO in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Carboxy-PTIO stoichiometrically reacts with NO, effectively removing it from the cellular environment and allowing researchers to investigate NO-mediated signaling pathways.[1]

Mechanism of Action

Carboxy-PTIO functions as a direct scavenger of nitric oxide. It reacts with NO in a 1:1 stoichiometric ratio to produce nitrogen dioxide (NO₂) and 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[2][3] This reaction effectively quenches NO bioavailability, thereby inhibiting its downstream signaling effects. The primary pathway affected is the NO/cGMP pathway, where NO activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[1] By scavenging NO, Carboxy-PTIO prevents the activation of sGC and subsequent cGMP-mediated signaling.[1]

It is important to note that the byproduct, Carboxy-PTI, can exhibit biological activity, including the inhibition of dopamine uptake.[1][2] This potential off-target effect should be considered when interpreting experimental results.[2][4]

Quantitative Data

The following table summarizes the effective concentrations and key quantitative parameters of Carboxy-PTIO in various experimental settings.

| Parameter | Value | System/Cell Type | Reference |

| Effective Concentration (Cell Culture) | 160 µM | RAW264.7 macrophages | [1] |

| 200 µM | A375-S2 human melanoma cells | [1][5] | |

| Effective Concentration (In Vitro) | 10 - 300 µM | Rat aorta, anococcygeus muscle, gastric fundus strips | [1] |

| IC₅₀ for inhibition of S-nitrosation by DEA/NO | 0.11 ± 0.03 mM | Glutathione (GSH) | [1] |

| EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation | 0.12 ± 0.03 mM | Glutathione (GSH) | [1] |

Experimental Protocols

In Vitro Cell Culture Protocol for Investigating the Role of Nitric Oxide

This protocol outlines a general procedure for using Carboxy-PTIO to investigate the involvement of nitric oxide in a specific cellular response.

Materials:

-

Carboxy-PTIO potassium or sodium salt

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

0.22 µm syringe filter

-

Cells of interest

-

Appropriate cell culture medium and plates (e.g., 96-well, 24-well, or 6-well)

-

Nitric oxide donor (e.g., SNAP, DEA/NO) or inflammatory stimulus (e.g., lipopolysaccharide, LPS)

-

Reagents for downstream analysis (e.g., Griess assay kit, ELISA kits, lysis buffer for Western blot)

Methodology:

-

Preparation of Carboxy-PTIO Stock Solution:

-

Dissolve Carboxy-PTIO in sterile, nuclease-free water or PBS to create a stock solution (e.g., 10 mM).[1]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

-

Store aliquots at -20°C. Solutions are unstable and should be freshly prepared or purchased in small, pre-packaged sizes.[3][6]

-

-

Cell Seeding:

-

Pre-treatment with Carboxy-PTIO:

-

Stimulation:

-

After the pre-treatment period, add the nitric oxide donor or inflammatory stimulus to the culture medium.[1]

-

Include appropriate controls:

-

Vehicle-treated cells

-

Cells treated with the stimulus alone

-

Cells treated with Carboxy-PTIO alone

-

-

-

Incubation:

-

Sample Collection and Analysis:

-

Supernatant: Collect the culture supernatant to measure stable NO metabolites (nitrite and nitrate) using the Griess assay or to quantify secreted cytokines by ELISA.[1]

-

Cell Lysates: Wash the cells with cold PBS and lyse them using a suitable lysis buffer. The cell lysates can be used for Western blot analysis of protein expression (e.g., iNOS, caspases) or other biochemical assays.[1]

-

Visualizations

Signaling Pathway

Caption: The NO/cGMP signaling pathway and the point of intervention by Carboxy-PTIO.

Experimental Workflow

Caption: In Vitro Cell Culture Experimental Workflow using Carboxy-PTIO.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tribioscience.com [tribioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols for In Vivo Administration of Carboxy-PTIO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a potent and specific scavenger of nitric oxide (NO).[1] Its stability and water-solubility make it a valuable tool for in vivo research to investigate the multifaceted roles of NO in various physiological and pathological processes.[1][2] Carboxy-PTIO stoichiometrically reacts with NO, effectively removing it from biological systems and allowing for the elucidation of NO-dependent pathways.[1][3] These application notes provide a comprehensive overview of the common in vivo administration routes for Carboxy-PTIO, along with detailed experimental protocols and a summary of quantitative data.

Mechanism of Action

Carboxy-PTIO is a stable organic radical that directly scavenges NO to form nitrogen dioxide (NO₂).[2][3] This action prevents NO from activating its primary target, soluble guanylate cyclase (sGC), thereby inhibiting the synthesis of cyclic guanosine monophosphate (cGMP) and downstream signaling events.[1][3] This targeted intervention allows researchers to specifically investigate the biological effects mediated by the NO/cGMP pathway.[1] It is important to note that the reaction of Carboxy-PTIO with NO produces Carboxy-PTI, which may have its own biological activity, a factor to consider in experimental design.[1][4]

In Vivo Administration Routes and Dosages

Carboxy-PTIO can be administered through several routes, with the choice depending on the experimental model and research question. The most common methods are intravenous (i.v.) and intraperitoneal (i.p.) injections.[1][5]

Table 1: Summary of In Vivo Carboxy-PTIO Administration Protocols

| Animal Model | Condition | Administration Route | Dosage | Key Findings | Reference |

| Rat | Endotoxic Shock (LPS-induced) | Continuous Intravenous Infusion | 1.7 mg/kg/min | Reversed hypotension and renal dysfunction, increased survival.[3][6] | [3] |

| Rat | Endotoxic Shock (LPS-induced) | Intravenous Injection | 0.056-1.70 mg/kg/min (infused for 1 hr) | Improved hypotension, renal dysfunction, and survival rate.[7] | [7] |

| Dog | Septic Shock (LPS-induced) | Intravenous Infusion | 0.1 mg/kg/min | --- | [3] |

| Mouse | Permanent Focal Cerebral Ischemia | Intraperitoneal Injection | 0.3-1.2 mg/kg | Dose-dependently reduced brain infarction.[8] A dose of 0.6 mg/kg was found to be most effective.[9] | [8][9] |

| Mouse | B16 Melanoma (with CTL immunotherapy) | Intraperitoneal Injection | 2 mg/200 μl PBS (twice daily) | Restored proliferative capacity and function of cytotoxic T lymphocytes (CTLs), leading to sustained suppression of tumor growth.[5] | [5] |

| Rat | Gastric Acid Secretion Study | Intracerebroventricular Injection | 1 mg | Blocked the stimulatory effect of an NO donor on gastric acid secretion. | [10] |

Experimental Protocols

Preparation of Carboxy-PTIO Stock Solution

Materials:

-

Carboxy-PTIO potassium or sodium salt[1]

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)[1]

-

0.22 µm syringe filter[1]

Procedure:

-

Dissolve the Carboxy-PTIO salt in sterile water or PBS to create a stock solution (e.g., 10 mM).[1] The solubility in PBS (pH 7.2) is approximately 35 mg/ml.[11]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

-

Store aliquots at -20°C for long-term stability.[1][11] It is not recommended to store aqueous solutions for more than one day.[11]

In Vivo Animal Experimental Workflow (General)

This protocol provides a general guideline. Specific parameters such as animal model, disease induction, and monitoring will need to be optimized for each study.

References

- 1. benchchem.com [benchchem.com]

- 2. NO Detection Carboxy-PTIO | CAS 148819-93-6 Dojindo [dojindo.com]

- 3. benchchem.com [benchchem.com]

- 4. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The nitric oxide radical scavenger carboxy-PTIO reduces the immunosuppressive activity of myeloid-derived suppressor cells and potentiates the antitumor activity of adoptive cytotoxic T lymphocyte immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.glpbio.com [file.glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Carboxy-PTIO: A Potent Nitric Oxide Scavenger

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide), a potent and specific scavenger of nitric oxide (NO).[1] Due to its stability and water solubility, Carboxy-PTIO is an invaluable tool for elucidating the diverse roles of NO in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2]

Mechanism of Action

Carboxy-PTIO is a stable organic radical that directly and stoichiometrically reacts with nitric oxide.[1][2] This reaction results in the oxidation of NO to nitrogen dioxide (NO₂) and the conversion of Carboxy-PTIO to its corresponding imino nitroxide, Carboxy-PTI.[1][3] By effectively removing NO from the biological system, Carboxy-PTIO allows researchers to investigate NO-dependent signaling pathways.[2]

Quantitative Data Summary

The effective concentration of Carboxy-PTIO is dependent on the experimental system. It is crucial to perform dose-response experiments to determine the optimal concentration for a specific application.[2]